Salicylate
Overview
Description
Salicylates are a group of chemical compounds that are derivatives of salicylic acid. They are found naturally in various plants, such as willow bark and wintergreen leaves, and are known for their medicinal properties. Salicylic acid, the simplest form of salicylate, is widely used in pharmaceuticals, particularly in the production of aspirin (acetylsalicylic acid). Salicylates have anti-inflammatory, analgesic, and antipyretic properties, making them valuable in treating pain, fever, and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylic acid can be synthesized through several methods. One common method involves the Kolbe-Schmitt reaction, where sodium phenoxide reacts with carbon dioxide under high pressure and temperature to form sodium salicylate, which is then acidified to produce salicylic acid . Another method involves the hydrolysis of methyl this compound (oil of wintergreen) with sodium hydroxide, followed by acidification .
Industrial Production Methods: In industrial settings, salicylic acid is typically produced using the Kolbe-Schmitt reaction due to its efficiency and cost-effectiveness. The process involves the reaction of sodium phenoxide with carbon dioxide at temperatures around 125°C and pressures of 100 atmospheres. The resulting sodium this compound is then treated with sulfuric acid to yield salicylic acid .
Chemical Reactions Analysis
Types of Reactions: Salicylates undergo various chemical reactions, including:
Oxidation: Salicylic acid can be oxidized to produce catechol and other quinones.
Reduction: Reduction of salicylic acid can yield salicyl alcohol.
Substitution: Salicylic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Oxidation: Catechol, quinones.
Reduction: Salicyl alcohol.
Substitution: Nitro-salicylic acid, sulfo-salicylic acid, halogenated salicylic acids.
Scientific Research Applications
Salicylates have a wide range of applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as starting materials for the synthesis of various pharmaceuticals.
Biology: Studied for their role in plant defense mechanisms and as signaling molecules in plants.
Medicine: Widely used in the treatment of pain, inflammation, and fever.
Industry: Used in the production of dyes, preservatives, and as a flavoring agent in food and beverages.
Mechanism of Action
Salicylic acid exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, salicylic acid reduces the formation of pro-inflammatory prostaglandins, leading to its anti-inflammatory and analgesic effects. Additionally, salicylic acid has keratolytic properties, making it effective in treating skin conditions by promoting the shedding of the outer layer of skin .
Comparison with Similar Compounds
Salicylates are part of a larger group of compounds known as nonsteroidal anti-inflammatory drugs (NSAIDs). Similar compounds include:
Aspirin (Acetylsalicylic Acid): A derivative of salicylic acid with acetylation at the hydroxyl group, providing enhanced anti-inflammatory and analgesic properties.
Methyl Salicylate: An ester of salicylic acid used as a flavoring agent and in topical pain relief products.
Diflunisal: A salicylic acid derivative with a difluorophenyl group, offering longer-lasting analgesic effects.
Magnesium this compound: A salt of salicylic acid used as an analgesic and anti-inflammatory agent.
Uniqueness: Salicylic acid is unique due to its dual role as a precursor to aspirin and its direct use in topical treatments for skin conditions. Its ability to inhibit COX enzymes and promote keratolysis distinguishes it from other salicylates .
Biological Activity
Salicylate, a key metabolite of aspirin, is recognized for its diverse biological activities, particularly in anti-inflammatory and antimicrobial contexts. This article explores the mechanisms through which this compound exerts its effects, supported by case studies and research findings.
1. Inhibition of Acetyltransferases
This compound has been shown to inhibit the acetyltransferase activity of CBP/p300, critical regulators of gene expression. It competes with acetyl-CoA at the catalytic site, leading to decreased acetylation of histone and non-histone proteins such as NF-κB and p53. This inhibition occurs at concentrations achievable in human plasma post-oral administration, with IC50 values of 10.2 mM for p300 and 5.7 mM for CBP . The implications of this action are significant for understanding this compound's role in modulating inflammatory responses.
2. Modulation of NF-κB Activity
This compound's interaction with NF-κB is another critical aspect of its biological activity. By inhibiting the acetylation of NF-κB, this compound can down-regulate its transcriptional activity, thereby influencing various inflammatory pathways . This mechanism contributes to the compound's anti-inflammatory effects, making it a valuable therapeutic agent in conditions characterized by excessive inflammation.
3. Induction of Reactive Oxygen Species (ROS)
Research indicates that this compound can induce the formation of persister cells in bacteria such as Escherichia coli through ROS generation. In a study, this compound treatment resulted in an 11-fold increase in persister cells after six hours and a 32-fold increase after 24 hours when exposed to ciprofloxacin . This effect highlights this compound's potential role in bacterial persistence and resistance to antibiotics.
Case Studies
Case Study 1: this compound and Cancer Cell Lines
In vitro studies demonstrated that this compound can suppress the growth of leukemia cell lines dependent on p300 activity. When treated with this compound, these cells exhibited reduced acetylation levels, suggesting that targeting p300 may be a viable strategy for cancer therapy .
Case Study 2: this compound Intolerance
A clinical perspective on this compound involves its intolerance in certain individuals, often linked to altered arachidonic acid metabolism. This intolerance can lead to respiratory and skin reactions, emphasizing the need for careful monitoring when using this compound-based medications .
Research Findings
Properties
IUPAC Name |
2-carboxyphenolate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSDEFSMJLZEOE-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O3- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948389 | |
Record name | 2-Carboxyphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63-36-5, 25496-36-0 | |
Record name | Salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Carboxyphenolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70948389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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